molecular formula C14H18O B12526038 [2-(Ethenyloxy)hex-4-en-1-yl]benzene CAS No. 682340-97-2

[2-(Ethenyloxy)hex-4-en-1-yl]benzene

Cat. No.: B12526038
CAS No.: 682340-97-2
M. Wt: 202.29 g/mol
InChI Key: FDXMYVBKYVZRPU-UHFFFAOYSA-N
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Description

[2-(Ethenyloxy)hex-4-en-1-yl]benzene: is an organic compound characterized by its unique structure, which includes an ethenyloxy group attached to a hex-4-en-1-yl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Ethenyloxy)hex-4-en-1-yl]benzene typically involves the reaction of a benzene derivative with an appropriate alkene under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where the benzene derivative is reacted with an alkene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions or other catalytic processes that ensure high yield and purity. The choice of catalyst, solvent, and reaction conditions are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: [2-(Ethenyloxy)hex-4-en-1-yl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Epoxides or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [2-(Ethenyloxy)hex-4-en-1-yl]benzene serves as a building block for the synthesis of more complex molecules

Biology: The compound’s potential biological activity is being explored, particularly in the development of new drugs and therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.

Medicine: Research is ongoing to investigate the compound’s potential as an active pharmaceutical ingredient. Its unique structure may offer advantages in terms of bioavailability and target specificity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which [2-(Ethenyloxy)hex-4-en-1-yl]benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combination of an ethenyloxy group with a hex-4-en-1-yl chain and a benzene ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthesis, research, and industry.

Properties

CAS No.

682340-97-2

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-ethenoxyhex-4-enylbenzene

InChI

InChI=1S/C14H18O/c1-3-5-11-14(15-4-2)12-13-9-7-6-8-10-13/h3-10,14H,2,11-12H2,1H3

InChI Key

FDXMYVBKYVZRPU-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(CC1=CC=CC=C1)OC=C

Origin of Product

United States

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